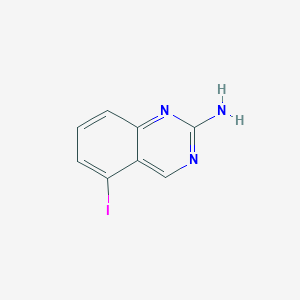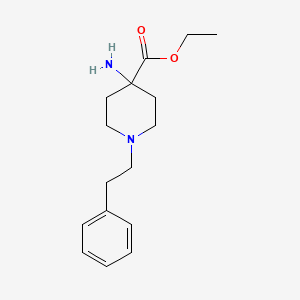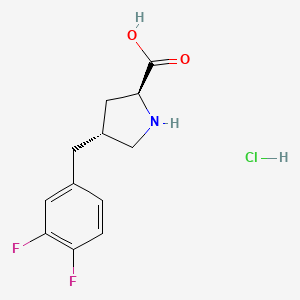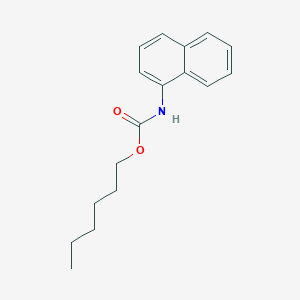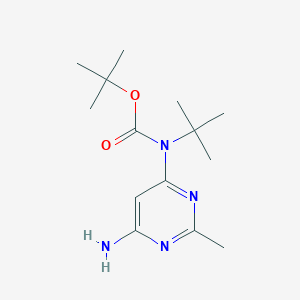![molecular formula C15H24N2O3 B11848447 3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-93-0](/img/structure/B11848447.png)
3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and stereochemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method involves the use of 3-azaspiro[5.5]undecane-2,4-dione as the starting material, which is then reacted with formaldehyde and morpholine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Applications De Recherche Scientifique
3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1,1-Cyclohexanediacetic anhydride
- 3,9-Disubstituted-spiro[5.5]undecane derivatives
Uniqueness
What sets 3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione apart from similar compounds is its morpholinomethyl group, which imparts unique chemical and biological properties. This functional group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable molecule for research and industrial applications .
Propriétés
Numéro CAS |
62550-93-0 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
3-(morpholin-4-ylmethyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C15H24N2O3/c18-13-10-15(4-2-1-3-5-15)11-14(19)17(13)12-16-6-8-20-9-7-16/h1-12H2 |
Clé InChI |
WOTIEWHZPHZNCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(=O)N(C(=O)C2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)
![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)

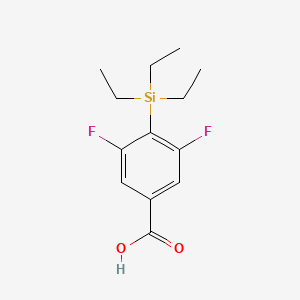
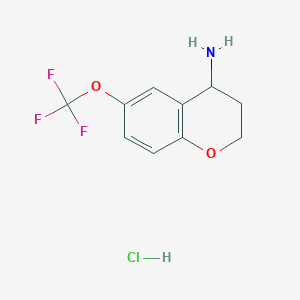


![7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11848408.png)
